N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine: is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines and solvents such as 1,4-dioxane.
Electrophilic Addition: Reagents like halogens and acids.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological applications, including as an antitumor agent and as a component in drug design. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of herbicides and polymer photostabilizers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The triazine ring can interact with nucleophilic sites in biological molecules, contributing to its activity .
Comparison with Similar Compounds
- 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- Hexamethylmelamine
- 2-amino-4-morpholino-1,3,5-triazine
Comparison: Compared to other similar compounds, N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is unique due to the presence of both a trifluoromethyl group and a tolyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wider range of applications .
Properties
IUPAC Name |
2-N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-6-3-2-4-7(5-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUFGUZVGGWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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